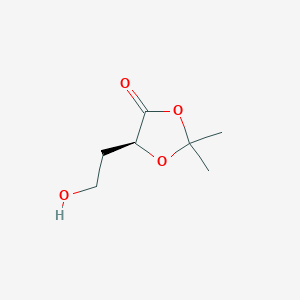
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
描述
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation.
作用机制
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione reduces pain and inflammation in the body.
Biochemical and Physiological Effects:
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for causing pain and inflammation. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has also been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer. In addition, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has also been shown to reduce the risk of cardiovascular disease by reducing inflammation and improving endothelial function.
实验室实验的优点和局限性
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it is readily available and can be easily synthesized. However, one limitation is that it can be expensive to obtain, which may limit its use in some experiments. Another limitation is that it can have side effects, such as gastrointestinal bleeding, which may need to be taken into consideration when designing experiments.
未来方向
There are a number of future directions for research on 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione. One area of research is its potential use in the treatment of cancer. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer, and further research is needed to determine its potential use in other types of cancer. Another area of research is its potential use in the treatment of Alzheimer's disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. Finally, further research is needed to determine the long-term effects of 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione use and its potential side effects.
科学研究应用
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been extensively studied in the scientific community for its potential therapeutic applications. Some of the areas of research include its use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer. It has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. In addition, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce the risk of cardiovascular disease by reducing inflammation and improving endothelial function.
属性
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1,3-dioxoinden-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-10(21)20-14-5-3-4-13-15(14)19(24)16(18(13)23)17(22)11-6-8-12(25-2)9-7-11/h3-9,16H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVMOPLFDKWJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441904 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione | |
CAS RN |
247149-95-7 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)



![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)


![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)


![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)